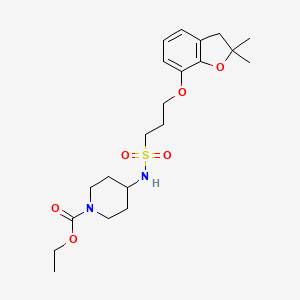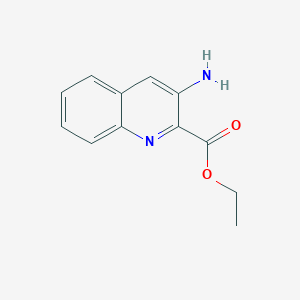![molecular formula C10H11F2NO2 B2433130 (NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine CAS No. 1050885-93-2](/img/structure/B2433130.png)
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine
カタログ番号 B2433130
CAS番号:
1050885-93-2
分子量: 215.2
InChIキー: XJXZDQNJNZGBPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine” is also known as "(1E)-1-[2-(difluoromethoxy)phenyl]propan-1-one oxime" . It is a product used for proteomics research applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2NO2 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.2 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results for this specific compound.科学的研究の応用
Hydroxylamine Derivatives in Chemical Reactions
- Hydroxylamine derivatives demonstrate unique reactivity in chemical reactions. For instance, they can react with diphenylphosphinic chloride to produce specific phosphinylhydroxylamines, which have applications in creating unique chemical structures and reactions (Harger, 1982).
Inhibition of Biological Enzymes
- Some hydroxylamine analogs, like α-aminooxy-β-phenyl-propionic acid, have been identified as potent inhibitors of enzymes such as phenylalanine ammonia-lyases in plants and fungi. This inhibition can have implications for controlling certain biochemical pathways in organisms (Amrhein & Gödeke, 1977).
Electrochemistry Applications
- In electrochemical applications, hydroxylamine derivatives have shown stability in specific mediums, leading to their use in synthesizing compounds like azoxy compounds and benzoxazine diones. These findings are significant for developing new electrochemical synthesis methods (Cristea et al., 2005).
Potential in Delaying Cellular Senescence
- N-t-Butyl hydroxylamine, a derivative of hydroxylamine, has demonstrated potential in delaying senescence in human lung fibroblasts. This suggests that hydroxylamine derivatives could be significant in studying aging and developing anti-aging therapies (Atamna et al., 2000).
Synthesis of σ1 Ligands
- Hydroxylamine derivatives are useful in the synthesis of 1-alkyl-2-phenylethylamine derivatives, which are potent σ1 ligands. This has implications in the development of new drugs targeting the σ1 receptor (Nakazato et al., 1999).
Role in Glycoconjugate Synthesis
- Hydroxylamine is employed as a chemoselective ligation tool in the synthesis of glycoconjugates. This is crucial for applications in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).
Analytical Chemistry Applications
- Hydroxylamine derivatives are used in analytical chemistry, particularly in reactions with various metal ions, indicating their importance in chemical analysis and metal ion detection (Shendrikar, 1969).
Role in Advanced Oxidation Processes
- Hydroxylamine plays a crucial role in advanced oxidation processes, especially in Fe(II)-based systems. It's involved in transforming reactive species and regenerating Fe(II) from Fe(III) and Fe(IV), which is significant for environmental and chemical engineering applications (Li et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZDQNJNZGBPN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hcl
1169930-49-7; 1922707-24-1




![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)
![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)

![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2433064.png)
![2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2433066.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)

![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)